molecular formula C40H75NO9 B220227 Soyacerebroside II CAS No. 115074-93-6

Soyacerebroside II

Cat. No.: B220227
CAS No.: 115074-93-6
M. Wt: 714 g/mol
InChI Key: HOMYIYLRRDTKAA-RZGXGQPASA-N
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Description

Soyacerebroside II (CAS: 115074-93-6) is a glucocerebroside, a class of sphingolipids composed of a ceramide backbone linked to a glucose moiety. It is structurally characterized by a long-chain amino alcohol (sphingoid base), a fatty acid, and a monosaccharide. This compound is primarily isolated from plant sources such as Glycine max (soybean), Tetragonia tetragonoides (New Zealand spinach), and Allium sativum (garlic) . It has garnered attention for its bioactive properties, including immunomodulatory and neuroprotective effects, though these activities vary significantly compared to structurally similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Soyacerebroside II can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves:

    Glycosylation: The attachment of a glucose molecule to the sphingosine base.

    Acylation: The addition of a fatty acid to the glycosylated sphingosine.

Industrial Production Methods: Industrial production of this compound primarily involves extraction from soybeans. The process includes:

Chemical Reactions Analysis

Types of Reactions: Soyacerebroside II undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Chelation: Calcium ions (Ca²⁺) are commonly used in chelation reactions.

    Hydrolysis: Acidic conditions or specific enzymes like glycosidases.

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

Soyacerebroside II is closely related to Soyacerebroside I (CAS: 114297-20-0). Both share the molecular formula C₄₀H₇₅NO₉ and a molecular weight of 714.0 g/mol . However, key structural differences exist:

  • Soyacerebroside I has a shorter aliphatic chain in the sphingoid base, lacking two methylene groups compared to derivatives like compound 1 in .
  • This compound features distinct hydroxylation patterns or double bond positions in its fatty acid chain, which influence its biological activity .

Table 1: Structural and Molecular Data

Property This compound Soyacerebroside I
CAS Number 115074-93-6 114297-20-0
Molecular Formula C₄₀H₇₅NO₉ C₄₀H₇₅NO₉
Molecular Weight 714.0 g/mol 714.0 g/mol
Key Structural Feature Longer aliphatic chain Shorter aliphatic chain
Primary Sources Soybean, garlic, spinach Soybean, onion, herbs
Bioactive Moieties Glucose-linked ceramide Glucose-linked ceramide

Bioactivity Comparison

Neuroprotective Activity

  • This compound exhibits weak neuroprotective activity in PC12 cells against glutamate-induced apoptosis (EC₅₀: 27.1 ± 0.33 μM) . Earlier studies erroneously attributed this activity to Soyacerebroside I due to misidentification .

Immunomodulatory Effects

  • Both compounds suppress LPS-induced IL-18 secretion in human peripheral blood mononuclear cells (PBMCs), but their combined use (as an isomeric mixture) shows enhanced efficacy compared to individual application .

Antimicrobial and Antidiabetic Activity

  • Neither compound has significant antimicrobial activity, unlike other cerebrosides (e.g., Zephyranamide A/B) with MIC values of 4–64 μg/mL .

Misidentification and Clarification in Literature

Early studies (e.g., Wang et al., 2013) misassigned neuroprotective activity to Soyacerebroside I, later corrected by Jin et al. (2017) to this compound . This underscores the necessity of rigorous structural validation in cerebroside research.

Biological Activity

Soyacerebroside II is a sphingoglycolipid extracted from soybeans (Glycine max), known for its unique biological activities, particularly its anti-inflammatory properties and calcium ionophoretic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its structure as a calcium ionophore, which allows it to facilitate the transport of calcium ions across cell membranes. This property is attributed to its ability to form complexes with calcium ions through specific functional groups in its molecular structure. The compound serves as a tridentate chelating ligand for Ca²⁺ ions, involving interactions from the amide carbonyl and hydroxyl groups .

Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study indicated that it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, which are commonly used as a model for inflammatory responses . This inhibition suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Key Findings:

  • Inhibition of MCP-1 Expression: this compound treatment reduced IL-1β-induced monocyte chemoattractant protein-1 (MCP-1) expression in human synovial fibroblasts, which is crucial for monocyte migration during inflammatory responses .
  • Regulation of miR-432: The compound was shown to upregulate miR-432 levels, which plays a role in suppressing inflammatory pathways by targeting specific mRNAs related to inflammation .

Calcium Ionophoretic Activity

As a calcium ionophore, this compound facilitates the influx of calcium ions into cells, which can influence various cellular processes including muscle contraction, neurotransmitter release, and cell signaling pathways. This property may also contribute to its anti-inflammatory effects by modulating intracellular calcium levels that affect signaling cascades involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inflammatory Response Modulation:
    • A study demonstrated that treatment with this compound significantly inhibited IL-1β-induced MCP-1 expression and monocyte migration in synovial fibroblasts. This suggests potential therapeutic applications in osteoarthritis and other inflammatory diseases .
  • Calcium Complex Formation:
    • Research highlighted that this compound can form stable complexes with calcium ions, enhancing its bioavailability and activity within biological systems. This property is critical for its function as an ionophore and may enhance its therapeutic efficacy .
  • Potential Therapeutic Applications:
    • Given its anti-inflammatory properties and ability to modulate calcium signaling, this compound presents potential as a therapeutic agent for conditions such as osteoarthritis, where inflammation and cartilage degradation are prevalent .

Comparative Analysis of Biological Activities

Activity This compound Other Compounds
Anti-inflammatoryYesYes (e.g., Celecoxib)
Calcium ionophoreYesYes (e.g., A23187)
Modulation of MCP-1YesLimited
Upregulation of miR-432YesNot extensively studied

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification and purity validation of Soyacerebroside II?

  • Methodological Guidance : Use spectroscopic techniques (1D/2D-NMR, mass spectrometry) for structural elucidation, as described in phytochemical studies of related cerebroside compounds . For purity, combine HPLC with evaporative light scattering detection (ELSD) or high-resolution mass spectrometry (HRMS), adhering to protocols for natural product characterization outlined in journal guidelines .

Q. Which experimental models are suitable for preliminary screening of this compound’s bioactivity?

  • Approach : Human peripheral blood mononuclear cells (PBMCs) are effective for evaluating immune-modulating effects, particularly IL-18 inhibition, as demonstrated in foundational studies . Pair this with calcium flux assays to assess ionophoretic activity, using fluorometric probes (e.g., Fura-2 AM) to quantify Ca²⁺ mobilization .

Q. How can researchers optimize extraction protocols for this compound from plant sources?

  • Strategy : Sequential solvent extraction (e.g., ethanol, chloroform-methanol) followed by column chromatography (silica gel, Sephadex LH-20) is standard for cerebroside isolation. Validate yields using TLC with sulfuric acid visualization and cross-reference with authenticated standards .

Advanced Research Questions

Q. What mechanisms underlie this compound’s dual activity in Ca²⁺ ionophoresis and immune modulation?

  • Hypothesis Testing : Investigate membrane interaction via molecular dynamics simulations to predict lipid bilayer disruption. Complement with gene expression profiling (RNA-seq) in PBMCs to identify signaling pathways (e.g., NLRP3 inflammasome) affected by IL-18 suppression .

Q. How do structural variations between Soyacerebroside I and II influence bioactivity?

  • Comparative Analysis : Conduct structure-activity relationship (SAR) studies using synthetic analogs. Modify sphingoid base chain length or glycosylation patterns and test using IL-18 ELISA and calcium imaging. Cross-reference with NMR data to correlate structural features with potency .

Q. What strategies address contradictions in reported bioactivity across studies (e.g., variable inhibitory efficacy)?

  • Critical Analysis : Evaluate experimental variables such as cell type (primary vs. immortalized lines), dosage (µM to mM ranges), and assay conditions (e.g., serum-free media). Use meta-analysis of published IC₅₀ values to identify trends or outliers, applying statistical tools like Bland-Altman plots .

Q. How can in vitro findings for this compound be translated to in vivo models?

  • Experimental Design : Utilize murine models of inflammation (e.g., DSS-induced colitis) to assess oral bioavailability and efficacy. Employ pharmacokinetic studies (LC-MS/MS) to measure plasma/tissue concentrations and correlate with PBMC-derived biomarkers .

Q. What methodologies validate the specificity of this compound’s immune-modulating effects?

  • Validation Framework : Combine genetic knockdown (CRISPR/Cas9) of IL-18 in PBMCs with rescue experiments. Use competitive binding assays (surface plasmon resonance) to confirm direct interaction with immune receptors versus indirect pathway modulation .

Q. Methodological Considerations

Q. How should researchers address solubility challenges in this compound studies?

  • Practical Solutions : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. For in vivo work, use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility, as described in pharmacokinetic optimization studies .

Q. What statistical approaches are robust for analyzing dose-response data in cerebroside research?

  • Recommendation : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc correction (e.g., Tukey’s test) for multi-group comparisons, ensuring power analysis determines sample size adequacy .

Properties

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMYIYLRRDTKAA-QZNXAUJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115074-93-6
Record name SOYACEREBROSIDE II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCY9V8R8VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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